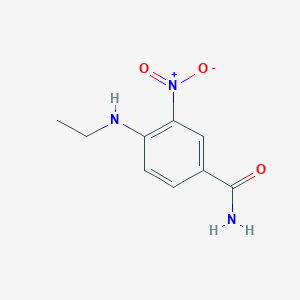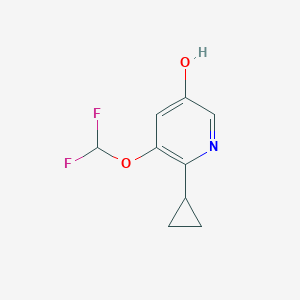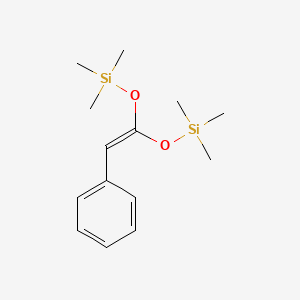
Trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane
Descripción general
Descripción
Beta,beta-Bis-(trimethylsilyloxy)-styrene: is an organosilicon compound with the chemical formula C14H24O2Si2 It is characterized by the presence of two trimethylsilyloxy groups attached to the beta positions of a styrene molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis from Styrene: One common method involves the reaction of styrene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and yields. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Beta,beta-Bis-(trimethylsilyloxy)-styrene can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a precursor in the synthesis of more complex organosilicon compounds.
- Acts as a reagent in various organic synthesis reactions.
Biology
- Potential use in the development of silicon-based biomaterials.
Medicine
- Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry
- Utilized in the production of specialty polymers and coatings.
- Employed in the manufacture of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which Trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane exerts its effects involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the reaction conditions and the presence of other reagents.
Comparación Con Compuestos Similares
Similar Compounds
Beta,beta-Bis(trimethylsilyl)-4-methylstyrene: Similar in structure but with a methyl group attached to the styrene ring.
Beta,beta-Bis(trimethylsilyloxy)-4-methylstyrene: Similar but with an additional methyl group on the styrene ring.
Uniqueness
- Beta,beta-Bis-(trimethylsilyloxy)-styrene is unique due to the presence of two trimethylsilyloxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C14H24O2Si2 |
|---|---|
Peso molecular |
280.51 g/mol |
Nombre IUPAC |
trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H24O2Si2/c1-17(2,3)15-14(16-18(4,5)6)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clave InChI |
HMHSNGLUZWVXQY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=CC1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
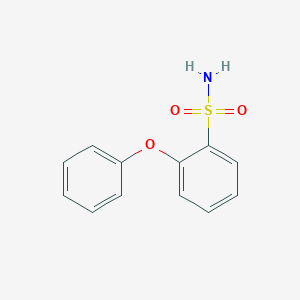
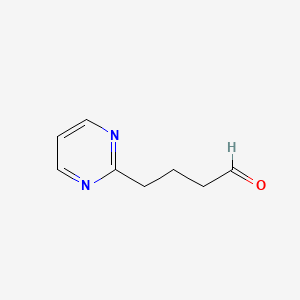
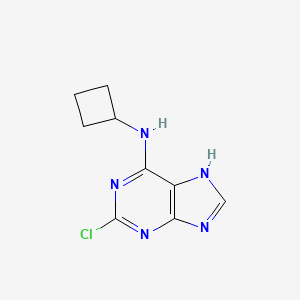
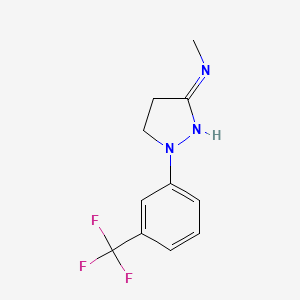
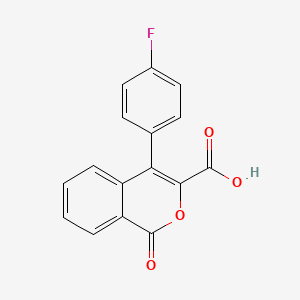
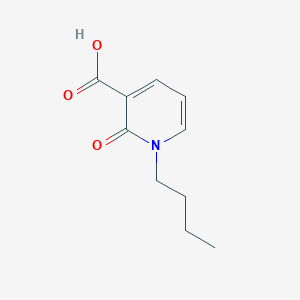
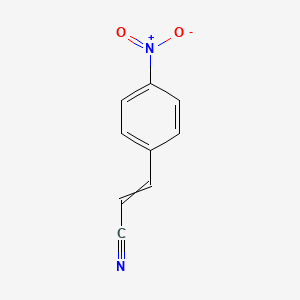
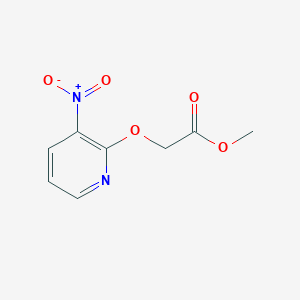
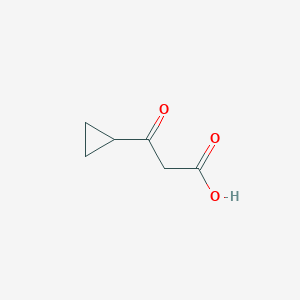
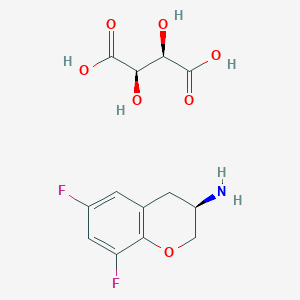
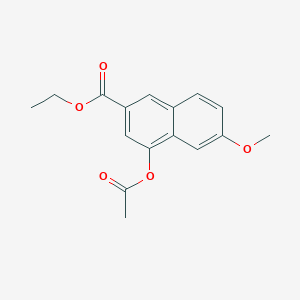
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)
